molecular formula C8H9N5O2S B1405305 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide CAS No. 1355334-91-6

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

Cat. No.: B1405305
CAS No.: 1355334-91-6
M. Wt: 239.26 g/mol
InChI Key: NWRCSNIEERMZKC-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide typically involves the reaction of 2-methyl-2H-tetrazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or the tetrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Scientific Research Applications

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-2H-tetrazol-5-yl)aniline
  • 4-(5-Methyl-1H-tetrazol-1-yl)aniline
  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
  • 3-(5-Methyl-1H-tetrazol-1-yl)aniline

Uniqueness

Compared to similar compounds, 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. The presence of the sulfonamide group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCSNIEERMZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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